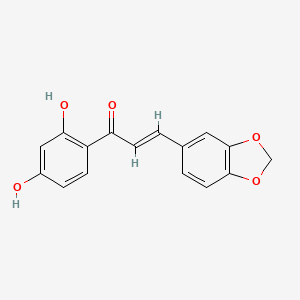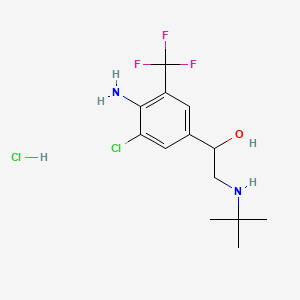
Mabuterol hydrochloride
概要
説明
マブテロール塩酸塩は、選択的なβ2アドレナリン受容体作動薬です。主に気管支拡張薬として、喘息や慢性閉塞性肺疾患 (COPD) などの呼吸器疾患の治療に使用されます。 この化合物は、β2アドレナリン受容体に特異的な効果を持ち、気管支平滑筋の弛緩を促進することで呼吸を楽にする働きがあります .
製法
合成経路と反応条件
マブテロール塩酸塩の合成には、いくつかのステップが含まれます。
ハロゲン化: プロセスは、2-(トリフルオロメチル)アニリンをヨウ素と炭酸水素ナトリウムでハロゲン化して、2-アミノ-5-ヨードベンゾトリフルオリドを生成することから始まります。
保護と求核置換反応: 中間体は、無水酢酸で保護した後、シアン化銅(I)で求核置換反応を行い、N-[4-シアノ-2-(トリフルオロメチル)フェニル]アセトアミドを生成します。
加水分解とハロゲン化: ニトリルと保護基の加水分解により、4-アミノ-3-(トリフルオロメチル)安息香酸が生成され、さらに塩素でハロゲン化して、4-アミノ-3-クロロ-5-(トリフルオロメチル)安息香酸を生成します。
ベンゾイルクロリドとアセトフェノンの形成: 酸を塩化チオニルでベンゾイルクロリドに変換した後、マロン酸ジエチルで処理して、1-[4-アミノ-3-クロロ-5-(トリフルオロメチル)フェニル]エタノンを生成します。
工業生産方法
マブテロール塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われ、反応条件が最適化されています。これは、高収率と高純度を実現するためです。 このプロセスには、医薬品規格に準拠するための厳格な品質管理基準が含まれています .
科学的研究の応用
Mabuterol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of beta-agonists in various samples.
Biology: Studied for its effects on beta-2 adrenoceptors in biological systems.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions like asthma and COPD.
Industry: Utilized in the development of veterinary medicines and as a bronchodilator in animal health
作用機序
マブテロール塩酸塩は、呼吸器系のβ2アドレナリン受容体を選択的に標的として活性化することで作用します。これらの受容体は、交感神経系の一部であり、気道内の平滑筋の緊張を調節する上で重要な役割を果たしています。マブテロール塩酸塩がこれらの受容体に結合すると、気管支平滑筋の弛緩につながる生化学的イベントのカスケードが引き起こされます。 この弛緩により、気道の抵抗が減少し、肺への空気の出し入れが容易になります .
Safety and Hazards
Mabuterol hydrochloride should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam . Dust formation should be avoided and breathing mist, gas or vapors should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
将来の方向性
There is limited information available on the future directions of Mabuterol hydrochloride .
Relevant Papers
Several papers have been published on this compound. One paper discusses the effects of Mabuterol on the central nervous system, the striated muscle and the carbohydrate and lipid metabolism . Another paper discusses the efficacy and safety of Mabuterol compared with procaterol in the treatment of mild and moderate bronchial asthma . A third paper discusses the pharmacokinetic studies on absorption, distribution, excretion and placental transfer of Mabuterol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mabuterol hydrochloride involves several steps:
Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.
Protection and Nucleophilic Aromatic Displacement: The intermediate is then protected with acetic anhydride and undergoes nucleophilic aromatic displacement with copper (I) cyanide to form N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.
Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group yields 4-amino-3-(trifluoromethyl)benzoic acid, which is further halogenated with chlorine to produce 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.
Formation of Benzoyl Chloride and Acetophenone: The acid is then converted to benzoyl chloride using thionyl chloride, followed by treatment with diethyl malonate to form 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.
Bromination and Amination: Bromination of the acetophenone in acetic acid leads to 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, which is then treated with tert-butylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to comply with pharmaceutical standards .
化学反応の分析
反応の種類
マブテロール塩酸塩は、さまざまな化学反応を起こします。以下にその例を示します。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。
還元: 還元反応により、分子中のケトン基をアルコールに変換できます。
置換: 化合物中のハロゲン原子は、適切な試薬を用いることで他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、よく使用される還元剤です。
主な生成物
これらの反応によって生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合がある一方、還元によりアルコールが生成されるのが一般的です .
科学研究への応用
マブテロール塩酸塩は、さまざまな科学研究に応用されています。
化学: さまざまなサンプル中のβ-アゴニストを測定するための分析化学における標準物質として使用されます。
生物学: 生物系におけるβ2アドレナリン受容体への影響が研究されています。
医学: 喘息やCOPDなどの呼吸器疾患の治療における治療の可能性が調査されています。
類似化合物との比較
類似化合物
イソプレナリン (イソプロテレノール): β1およびβ2受容体の両方に対してより広範囲に効果を発揮しますが、同様の適応症で使用される非選択的β-アドレナリン作動薬です。
サルブタモール (アルブテロール): 気管支拡張薬として広く使用されている選択的β2作動薬です。
プロカテロール: 同様の気管支拡張作用を持つ別の選択的β2作動薬です.
独自性
マブテロール塩酸塩は、心臓に見られるβ1受容体との相互作用を最小限に抑える、β2アドレナリン受容体に対する高い選択性で特徴付けられます。 この選択性により、全身的な副作用が発生する可能性が低くなり、心血管系の併存症を持つ患者にとってより安全な選択肢となっています .
特性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDXJOMPMIKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046798 | |
| Record name | Mabuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54240-36-7 | |
| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MABUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?
A1: this compound is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.
Q2: How effective is this compound compared to other asthma medications like procaterol hydrochloride?
A2: A multicenter randomized controlled clinical trial found that this compound demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that this compound is a viable alternative to procaterol hydrochloride for managing asthma symptoms.
Q3: Are there any specific laboratory techniques used to study the effects of this compound on airway cells?
A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of this compound to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying this compound's bronchodilatory effects.
Q4: What are the optimal conditions for separating the enantiomers of this compound using high-performance liquid chromatography?
A4: Successful enantiomeric separation of this compound was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

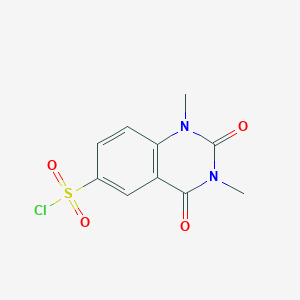
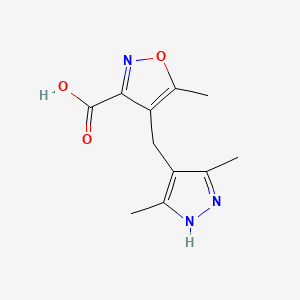
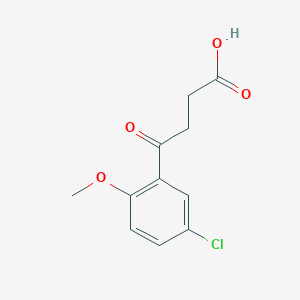
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)
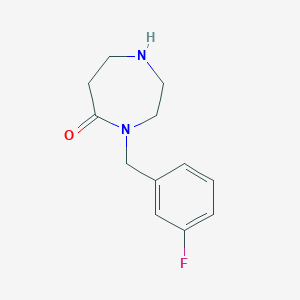

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
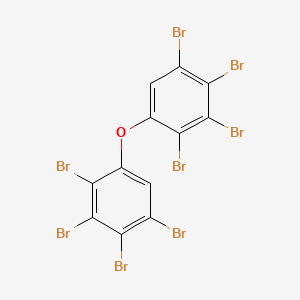

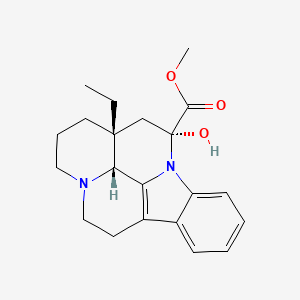
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)

